molecular formula C24H22ClN3O2S B12377188 SARS-CoV-2 3CLpro-IN-19

SARS-CoV-2 3CLpro-IN-19

Cat. No.: B12377188
M. Wt: 452.0 g/mol
InChI Key: MFBXSZVUWIECDS-UHFFFAOYSA-N
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Description

SARS-CoV-2 3CLpro-IN-19 is a potent inhibitor targeting the 3-chymotrypsin-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the viral replication and transcription processes, making it an attractive target for antiviral therapies .

Preparation Methods

The synthesis of SARS-CoV-2 3CLpro-IN-19 involves several steps. Initially, cyclohexane-1,3-dione is acylated with the corresponding acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to triketone by the action of acetone cyanohydrin in the presence of triethylamine in acetonitrile . Industrial production methods for this compound are still under development and optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

SARS-CoV-2 3CLpro-IN-19 undergoes various chemical reactions, including:

Scientific Research Applications

SARS-CoV-2 3CLpro-IN-19 has several scientific research applications:

Mechanism of Action

SARS-CoV-2 3CLpro-IN-19 exerts its effects by binding to the active site of the 3-chymotrypsin-like protease, thereby inhibiting its activity. This inhibition prevents the protease from processing viral polyproteins, which are essential for viral replication and transcription. The molecular targets and pathways involved include the viral RNA genome and the protease’s catalytic activity .

Comparison with Similar Compounds

SARS-CoV-2 3CLpro-IN-19 is unique compared to other similar compounds due to its non-covalent binding mechanism. Similar compounds include:

Properties

Molecular Formula

C24H22ClN3O2S

Molecular Weight

452.0 g/mol

IUPAC Name

N-[(4-chlorothiophen-2-yl)methyl]-N-[4-(dimethylamino)phenyl]-2-(5-hydroxyisoquinolin-4-yl)acetamide

InChI

InChI=1S/C24H22ClN3O2S/c1-27(2)19-6-8-20(9-7-19)28(14-21-11-18(25)15-31-21)23(30)10-17-13-26-12-16-4-3-5-22(29)24(16)17/h3-9,11-13,15,29H,10,14H2,1-2H3

InChI Key

MFBXSZVUWIECDS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N(CC2=CC(=CS2)Cl)C(=O)CC3=C4C(=CN=C3)C=CC=C4O

Origin of Product

United States

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